2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-9-6-4-8(5-7-9)13-15-10-2-1-3-11(16)12(10)17-13/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCCTQYLMPIBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679093 | |
| Record name | 2-(4-Chlorophenyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-40-6 | |
| Record name | 2-(4-Chlorophenyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Thiazol-7(4H)-one Formation
The foundational approach involves cyclocondensation between 2-bromocyclohexane-1,3-dione and thiourea under reflux conditions. This method, adapted from studies on analogous dihydrobenzothiazolones, proceeds via nucleophilic substitution at the α-bromo ketone, followed by intramolecular cyclization. Key steps include:
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Reaction Setup : A mixture of 2-bromocyclohexane-1,3-dione (5 mmol) and thiourea (5 mmol) in absolute ethanol (20 mL) is refluxed for 6–8 hours.
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Mechanism : The thiol group of thiourea attacks the electrophilic carbon adjacent to the bromine, displacing bromide and forming a thioether intermediate. Subsequent deprotonation and cyclization yield the thiazol-7(4H)-one core.
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Yield : Typical yields range from 65% to 78%, contingent on solvent purity and reaction time.
Incorporation of the 4-Chlorophenyl Substituent
Introducing the 4-chlorophenyl group necessitates pre-functionalization of the cyclohexane-1,3-dione precursor. Two strategies dominate:
Friedel-Crafts Acylation
While traditional Friedel-Crafts reactions face challenges with deactivated aromatics like chlorobenzene, directed ortho-metalation offers a workaround:
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Procedure : Cyclohexane-1,3-dione is treated with n-butyllithium (-78°C, THF), followed by quenching with 4-chlorobenzoyl chloride. This yields 5-(4-chlorophenyl)cyclohexane-1,3-dione.
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Bromination : Subsequent bromination using N-bromosuccinimide (NBS) in CCl₄ selectively substitutes the α-position, forming 2-bromo-5-(4-chlorophenyl)cyclohexane-1,3-dione.
Suzuki-Miyaura Coupling
Post-cyclization functionalization employs cross-coupling:
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Intermediate : 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one is synthesized via the core method.
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Coupling : Palladium-catalyzed reaction with 4-chlorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h) introduces the aryl group, achieving 72–85% yields.
High-Pressure Assisted Synthesis
Reaction Design and Optimization
A high-pressure Q-tube reactor methodology, adapted for benzo-fused heterocycles, enhances reaction kinetics and regioselectivity:
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Components : Benzsuberone (1), 3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal (2a), NH₄OAc, and glacial acetic acid.
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Conditions : Mixtures are heated at 165°C for 30 minutes under 15 bar pressure.
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Mechanism : The hydrazonal acts as a dinucleophile, attacking the ketone carbonyl, followed by cyclodehydration to form the thiazole ring.
Advantages Over Conventional Methods
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Efficiency : Reaction time reduced from 12 hours (reflux) to 30 minutes.
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Yield Improvement : Yields increase from 41% (ambient pressure) to 89% under high pressure.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 2-Bromo-5-(4-Cl-Ph)-cyclohexane-1,3-dione | Reflux, ethanol, 6–8 h | 65–78% | Moderate |
| Suzuki Coupling | 2-Bromo-thiazol-7-one + 4-Cl-Ph-B(OH)₂ | Pd catalysis, 80°C, 12 h | 72–85% | High |
| High-Pressure Synthesis | Benzsuberone + arylhydrazonal | 165°C, 15 bar, 30 min | 89% | Limited |
Key Observations :
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The cyclocondensation route is preferred for gram-scale synthesis due to reagent availability.
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High-pressure methods, while efficient, require specialized equipment, limiting industrial adoption.
Mechanistic Insights and Byproduct Management
Competing Pathways
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Diketone Byproducts : Overly prolonged reflux promotes diketone formation (e.g., 2,5-diketo intermediates), reducible via steam distillation.
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Regioselectivity Challenges : Electrophilic substitution at the thiazole α-position competes with aryl group reactivity. Stoichiometric control of NBS (1.1 eq) minimizes bromination at undesired sites.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound serves as a probe in studying enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit certain kinases, leading to the disruption of cell signaling pathways and induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s core structure, 5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 935850-03-6), serves as a foundational scaffold for derivatives with varying substituents. Key comparisons include:
Biological Activity
2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a member of the benzothiazole family, is noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, antimicrobial treatments, and anti-inflammatory responses. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses with similar compounds.
- IUPAC Name : 2-(4-chlorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
- Molecular Formula : C13H10ClNOS
- Molecular Weight : 263.74 g/mol
- CAS Number : 1258650-40-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound can inhibit certain kinases involved in cell signaling pathways, leading to apoptosis in cancer cells. For instance, studies have demonstrated that it disrupts the AKT and ERK signaling pathways in various cancer cell lines, including A431 and A549 .
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. In vitro assays have shown that it significantly inhibits the proliferation of several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A431 | 1.5 |
| A549 | 2.0 |
| H1299 | 2.5 |
These findings suggest that this compound may serve as a promising candidate for cancer therapy due to its ability to induce cell cycle arrest and promote apoptosis .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties as well. In a comparative study assessing various benzothiazole derivatives, this compound demonstrated moderate to strong activity against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 18 |
| Escherichia coli | 12 |
These results indicate its potential utility in treating bacterial infections .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This dual action—anticancer and anti-inflammatory—positions it as a versatile therapeutic agent.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct advantages for this compound:
| Compound | Anticancer Activity (IC50 μM) | Antimicrobial Activity (Inhibition Zone mm) |
|---|---|---|
| This compound | 1.5 (A431) | 15 (Salmonella typhi) |
| 2-(4-Bromophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one | 3.0 (A431) | 12 (Salmonella typhi) |
| 2-(4-Fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one | 2.8 (A431) | 14 (Salmonella typhi) |
The presence of the chlorine atom in the structure enhances its reactivity and biological interaction capabilities compared to bromine or fluorine substitutions .
Case Studies
- Study on Cancer Cell Lines : A comprehensive evaluation involving multiple benzothiazole derivatives highlighted the superior efficacy of this compound against A431 and A549 cell lines due to its mechanism targeting both AKT and ERK pathways .
- Antibacterial Screening : In a study assessing antibacterial properties, this compound was found to be particularly effective against Gram-positive bacteria like Bacillus subtilis, showcasing its potential as an antibacterial agent .
Q & A
Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one?
Answer: The compound is typically synthesized via cyclization reactions or Friedel-Crafts alkylation. For example:
- Cyclization of thioamide precursors : Reacting 4-chlorophenyl-substituted thioamides with α,β-unsaturated ketones under acidic conditions (e.g., H₂SO₄) can yield the benzothiazolone core .
- Friedel-Crafts catalysts : AlCl₃/CH₃NO₂ or FeCl₃ are used to facilitate intramolecular cyclization of chlorinated intermediates, as seen in analogous dihydrobenzothiophene syntheses .
- Thiophene-based annulation : Thiophene derivatives react with bifunctional electrophiles (e.g., 3-chloropropionyl chloride) to form the fused bicyclic structure .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl integration at δ 7.2–7.5 ppm and ketone resonance at ~200 ppm) .
- FT-IR : Confirms the carbonyl stretch (~1680 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain in the bicyclic system, critical for confirming regiochemistry .
Q. How is purity assessed during synthesis?
Answer:
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies impurities like unreacted thioamide precursors or regioisomers .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and detects byproducts (e.g., brominated analogs from side reactions) .
Q. What are the solubility properties of this compound?
Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, DCM). Solubility can be enhanced via:
Q. What are its primary applications in foundational research?
Answer:
- Heterocyclic chemistry : Serves as a scaffold for synthesizing sulfur-containing fused rings (e.g., thiazolo-triazoles) via nucleophilic substitution or cross-coupling .
- Drug discovery : Structural analogs are explored for antimicrobial or anticancer activity due to the bioisosteric resemblance to purine bases .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structure determination?
Answer:
- Twinned data refinement : SHELXL handles twinning by modeling pseudo-merohedral twins, common in bicyclic systems with planar chirality .
- Disorder modeling : For flexible substituents (e.g., 4-chlorophenyl), PART instructions in SHELXTL refine occupancy ratios .
- Validation tools : CheckCIF (IUCr) identifies outliers in bond distances/angles caused by solvent masking .
Q. What strategies optimize regioselectivity in Friedel-Crafts syntheses?
Answer:
- Catalyst screening : FeCl₃ favors electrophilic substitution at the para position of the chlorophenyl group, while AlCl₃/CH₃NO₂ reduces carbocation rearrangements .
- Solvent effects : Nitromethane stabilizes intermediates, reducing dimerization byproducts .
- Computational guidance : DFT calculations (e.g., Gaussian) predict transition-state energies to prioritize reaction pathways .
Q. How are mechanistic insights into cyclization reactions validated experimentally?
Answer:
- Isotopic labeling : ¹³C-labeled ketone precursors track carbonyl migration during cyclization via 2D NMR .
- Kinetic studies : Stopped-flow UV-Vis monitors intermediate formation (e.g., enolates) under varying pH and temperature .
- Trapping experiments : Adding MeOH quenches reactive intermediates (e.g., thiiranium ions) for LC-MS analysis .
Q. What methods address low yields in large-scale syntheses?
Answer:
- Flow chemistry : Continuous reactors minimize side reactions (e.g., oxidation) by precise control of residence time and temperature .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps, improving throughput .
- Byproduct recycling : Unreacted thioamide precursors are recovered via column chromatography and reused .
Q. How is the compound’s potential as a kinase inhibitor evaluated?
Answer:
- In silico docking : AutoDock Vina screens against kinase ATP-binding pockets (e.g., EGFR, CDK2) to predict binding affinity .
- Enzyme assays : ADP-Glo™ kinase assays quantify inhibition of target kinases (IC₅₀ values) using purified recombinant proteins .
- Metabolic stability : Microsomal incubations (human liver microsomes) assess oxidative degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
